molecular formula C14H18N4O2S B2667307 Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate CAS No. 1006353-04-3

Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2667307
CAS No.: 1006353-04-3
M. Wt: 306.38
InChI Key: DIOPZJMVGLWGGE-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a pyrimidine core linked to a 1,3,5-trimethylpyrazole moiety via a thioether bridge, with an ethyl acetate group at the 2-position of the pyrimidine ring. It is often synthesized through nucleophilic substitution reactions, such as the coupling of pyrimidine-2-thiol derivatives with halogenated esters under basic conditions .

Properties

IUPAC Name

ethyl 2-[4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-5-20-12(19)8-21-14-15-7-6-11(16-14)13-9(2)17-18(4)10(13)3/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOPZJMVGLWGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Hydrochloric acid for hydrolysis, alcohols or amines for ester or amide formation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazole or pyrimidine derivatives.

    Substitution: Carboxylic acids, esters, or amides.

Scientific Research Applications

Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is not fully understood, but it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate becomes evident when compared to related pyrimidine-thioacetate derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Pyrazole Substituents on Pyrimidine Key Properties/Applications References
This compound 1,3,5-Trimethyl Thioacetate ethyl ester Potential scaffold for kinase inhibitors; enhanced steric hindrance due to trimethyl group
Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (CAS 1034981-34-4) 1,3-Dimethyl Thioacetate ethyl ester Commercial availability; used in anticancer and antimicrobial agent development
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate None Thietan-3-yloxy, methyl Demonstrated antiproliferative activity; sulfur-oxygen hybrid structure
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate None 4-Chlorophenyl Precursor for oxadiazole derivatives with antitumor potential

Structural and Functional Insights

Substituent Effects on Pyrazole Ring :

  • The 1,3,5-trimethyl substitution on the pyrazole ring (target compound) introduces greater steric bulk compared to the 1,3-dimethyl analog (CAS 1034981-34-4). This may influence binding affinity in biological targets, such as ATP-binding pockets in kinases .
  • In contrast, compounds lacking pyrazole substituents (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) prioritize pyrimidine modifications, such as thietane or chlorophenyl groups, which enhance solubility and electronic effects .

Thioacetate vs. Alternative Linkers :

  • The thioacetate ethyl ester group in the target compound and its dimethyl analog provides a flexible, sulfur-rich spacer that may facilitate redox interactions or metal coordination, relevant in catalytic or therapeutic contexts .
  • Compounds like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate replace the pyrazole with a thietane ring, altering conformational flexibility and pharmacokinetic properties .

Biological Activity: The 4-chlorophenyl derivative (Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate) is a precursor to oxadiazole derivatives with demonstrated antiproliferative activity, suggesting that halogenation at the pyrimidine ring enhances cytotoxicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors methods used for its dimethyl analog, involving coupling of pyrimidine-2-thiols with ethyl chloroacetate under basic conditions .
  • In contrast, derivatives like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate require additional steps to introduce thietane or chlorophenyl groups, increasing synthetic complexity .

Biological Activity

Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S with a molecular weight of approximately 342.39 g/mol. The compound features a thioether linkage and a pyrazole ring, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazolo[3,4-b]thiadiazines have shown significant antiproliferative effects against various cancer cell lines. In particular, one study demonstrated that a related compound inhibited tubulin polymerization and disrupted the microtubule network in A549 lung cancer cells, leading to increased apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. A study found that certain triazolo derivatives exhibited significant antibacterial activity against several human pathogenic bacteria. These findings suggest that this compound may possess similar properties, warranting further exploration .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. Research indicates that related compounds exhibit inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are important targets in cancer therapy due to their roles in tumor progression and metastasis .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and altering the expression levels of key regulatory proteins.
  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines.
  • Enzyme Inhibition : By inhibiting specific phosphatases, the compound may interfere with signaling pathways that promote tumor growth and survival.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of a series of pyrazole derivatives on MDA-MB-231 breast cancer cells using the MTT assay. Results indicated that certain derivatives exhibited IC50 values significantly lower than those observed for standard chemotherapeutic agents like Erlotinib, suggesting enhanced efficacy in targeting breast cancer cells .

Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of pyrazole derivatives against common pathogens such as E. coli and S. aureus. The results showed that several derivatives had minimum inhibitory concentrations (MICs) lower than conventional antibiotics, highlighting their potential as alternative antimicrobial agents .

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